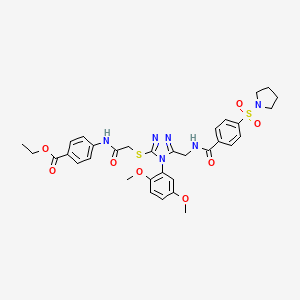

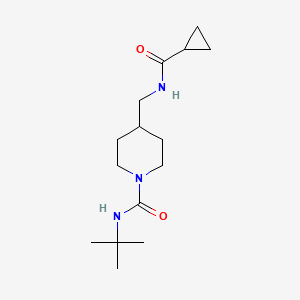

(Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an aldehyde or ketone with a thiazolidine derivative. For instance, a related compound, 2-(3,4-dimethoxybenzylidene)-1-indanone, can be synthesized by the reaction of 1-indanone (a ketone) with 3,4-dimethoxybenzaldehyde (an aldehyde) . The reaction mechanism typically involves a nucleophilic attack by the ketone on the aldehyde, followed by protonation and deprotonation .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. These include an ethyl ester group, an acetamido group, a thiazolidine ring, and a benzylidene group attached to a dimethoxybenzene ring .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the various functional groups present in the molecule. For instance, the thiazolidine ring might undergo reactions typical of other sulfur-containing heterocycles, while the ester and amide groups might participate in hydrolysis or condensation reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Spoorthy et al. (2021) describes the synthesis and characterisation of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate derivatives, leading to compounds with potential anti-microbial activities through docking studies Spoorthy et al., 2021.

Anti-microbial and Anticancer Evaluation

- Saeed et al. (2014) synthesized and evaluated oxothiazolidine benzoate and acetate derivatives as aldose reductase inhibitors, with potential implications for diabetic complications, supported by docking analysis Saeed et al., 2014.

- Havrylyuk et al. (2010) conducted antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, identifying compounds with significant anticancer activity on various cancer cell lines Havrylyuk et al., 2010.

Supramolecular Structures and Complexing Properties

- Delgado et al. (2005) explored the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, revealing hydrogen-bonded dimers and complex sheets through N-H...O and C-H...pi(arene) hydrogen bonds Delgado et al., 2005.

- Kosterina et al. (2004) studied the synthesis and complexing properties of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates, aiming at applications in membrane processes as sodium cation carriers Kosterina et al., 2004.

Anti-inflammatory Activity

- Nikalje et al. (2015) synthesized and evaluated a series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives for anti-inflammatory activity, demonstrating significant activity in both in vitro and in vivo models Nikalje et al., 2015.

Zukünftige Richtungen

The future research directions for this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. Given the biological activity of many thiazolidine derivatives, it might be of interest to investigate whether this compound has any pharmacological effects .

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6S2/c1-4-31-22(28)15-6-8-16(9-7-15)24-20(26)13-25-21(27)19(33-23(25)32)12-14-5-10-17(29-2)18(11-14)30-3/h5-12H,4,13H2,1-3H3,(H,24,26)/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGGEWBSSVXKTO-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2674251.png)

![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)

![2-Cyclopropyl-4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2674254.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2674255.png)

![N-(2-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl)acetamide](/img/structure/B2674256.png)

![Tert-butyl 2-[1-[(2-chloroacetyl)amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2674261.png)